molecular formula C38H56N2O4 B12378692 Akt/NF-|EB/MAPK-IN-1

Akt/NF-|EB/MAPK-IN-1

Cat. No.: B12378692
M. Wt: 604.9 g/mol
InChI Key: GTPJGHSNVSPXNR-AXDZJYAXSA-N
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Preparation Methods

The synthesis of Akt/NF-κB/MAPK-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Akt/NF-κB/MAPK-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Mechanism of Action

Akt/NF-κB/MAPK-IN-1 exerts its effects by inhibiting the Akt, NF-κB, and MAPK signaling pathways. These pathways are involved in various cellular processes, including cell survival, proliferation, and inflammation . The compound binds to specific molecular targets within these pathways, preventing their activation and subsequent signaling. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Akt/NF-κB/MAPK-IN-1 is unique in its ability to simultaneously inhibit the Akt, NF-κB, and MAPK signaling pathways . Similar compounds include SB 202190, which is a p38 MAPK inhibitor, and MW-150, which is a selective inhibitor of p38α MAPK . these compounds do not target all three pathways simultaneously, making Akt/NF-κB/MAPK-IN-1 a more versatile and potent inhibitor .

Conclusion

Akt/NF-κB/MAPK-IN-1 is a valuable compound in scientific research due to its potent inhibitory effects on the Akt, NF-κB, and MAPK signaling pathways. Its unique ability to target multiple pathways simultaneously makes it a promising candidate for the development of new therapeutic agents for treating inflammatory diseases and cancer. Further research is needed to fully understand its potential and optimize its use in various applications.

Properties

Molecular Formula

C38H56N2O4

Molecular Weight

604.9 g/mol

IUPAC Name

(4R)-4-[(3R,5R,7S,10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-[4-[(E)-3-(4-methylphenyl)prop-2-enoyl]piperazin-1-yl]pentan-1-one

InChI

InChI=1S/C38H56N2O4/c1-25-5-8-27(9-6-25)10-14-35(44)40-21-19-39(20-22-40)34(43)13-7-26(2)30-11-12-31-36-32(16-18-38(30,31)4)37(3)17-15-29(41)23-28(37)24-33(36)42/h5-6,8-10,14,26,28-33,36,41-42H,7,11-13,15-24H2,1-4H3/b14-10+/t26-,28-,29-,30?,31?,32?,33+,36?,37+,38-/m1/s1

InChI Key

GTPJGHSNVSPXNR-AXDZJYAXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C(=O)CC[C@@H](C)C3CCC4[C@@]3(CCC5C4[C@H](C[C@@H]6[C@@]5(CC[C@H](C6)O)C)O)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C(=O)CCC(C)C3CCC4C3(CCC5C4C(CC6C5(CCC(C6)O)C)O)C

Origin of Product

United States

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